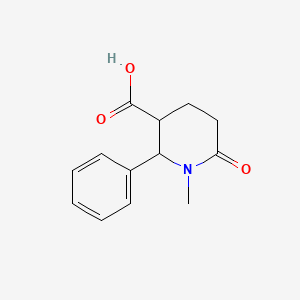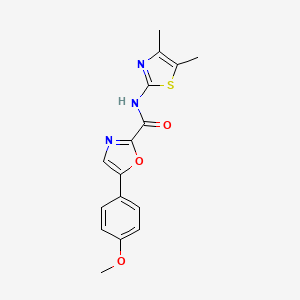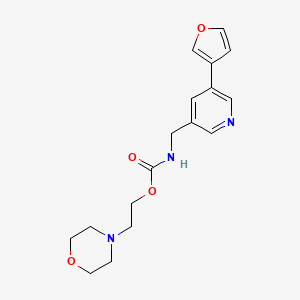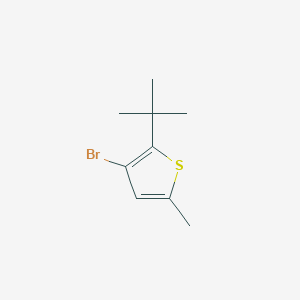![molecular formula C14H16N2O2 B2879964 N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide CAS No. 2411257-76-4](/img/structure/B2879964.png)
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known by its chemical name, CP-544326, and is a potent antagonist of the histamine H3 receptor.
Mécanisme D'action
The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the inhibition of the histamine H3 receptor. This receptor is located in the central nervous system and is involved in the regulation of histamine release, as well as the release of other neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the histamine H3 receptor, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide can modulate the release of these neurotransmitters, leading to various physiological effects.
Biochemical and Physiological Effects
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and modulate the release of various neurotransmitters. Additionally, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide in lab experiments is its potent and selective inhibition of the histamine H3 receptor. This allows researchers to study the effects of histamine modulation on various physiological processes, without the interference of other neurotransmitters. However, one limitation of using this compound is its relatively high cost and limited availability, which can make it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for the research and development of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide. One potential direction is the development of new drugs based on this compound, which could have potential applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide, as well as its potential side effects and limitations. Finally, the development of new synthesis methods and purification techniques could help to improve the availability and affordability of this compound for scientific research.
Méthodes De Synthèse
The synthesis method of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(1-Cyanopropoxy)benzaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified through various chromatographic techniques.
Applications De Recherche Scientifique
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been widely used in scientific research due to its potential applications in the development of new drugs. This compound has been shown to be a potent antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune function.
Propriétés
IUPAC Name |
N-[[3-(1-cyanopropoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-12(9-15)18-13-7-5-6-11(8-13)10-16-14(17)4-2/h4-8,12H,2-3,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJZJJIBMXIJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2879883.png)
![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2879885.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)




![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)
![tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2879896.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2879897.png)

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

